molecular formula C9H6N2O4 B14339705 1H-Pyrrolo[2,3-b]pyridine-3,6-dicarboxylic acid

1H-Pyrrolo[2,3-b]pyridine-3,6-dicarboxylic acid

Cat. No.: B14339705
M. Wt: 206.15 g/mol
InChI Key: IHYPKFBTFHFYOQ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3,6-dicarboxylic acid typically involves multi-step processes. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, starting materials such as substituted aldehydes can be reacted with pyrrole derivatives in the presence of catalysts like potassium hydroxide in methanol at elevated temperatures . Industrial production methods may involve optimized versions of these laboratory-scale reactions to ensure higher yields and purity.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-3,6-dicarboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-3,6-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The biological activity of 1H-Pyrrolo[2,3-b]pyridine-3,6-dicarboxylic acid is primarily attributed to its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is involved in cell proliferation and migration. This inhibition occurs through the binding of the compound to the receptor’s active site, preventing the activation of downstream signaling pathways like RAS-MEK-ERK and PI3K-Akt .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine-3,6-dicarboxylic acid can be compared with other heterocyclic compounds such as:

Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridine-3,6-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-8(13)5-3-10-7-4(5)1-2-6(11-7)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYPKFBTFHFYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CN2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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